molecular formula C17H18N4O2S B12568064 3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B12568064
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: UJCRQMWCQMVEMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method involves the reaction of 4-butoxybenzohydrazide with furan-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then treated with thiocarbonyl diimidazole to form the desired triazolothiadiazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. It has been studied for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and photovoltaic materials.

Wirkmechanismus

The mechanism of action of 3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in anti-cancer applications, the compound may inhibit the activity of enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells. The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a similar triazole-thiadiazole ring system but with different substituents, resulting in distinct chemical and biological properties.

Uniqueness

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the butoxyphenyl and furan-2-yl groups enhances its potential as a versatile compound for various applications in medicinal chemistry, materials science, and agrochemicals.

Eigenschaften

Molekularformel

C17H18N4O2S

Molekulargewicht

342.4 g/mol

IUPAC-Name

3-(4-butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N4O2S/c1-2-3-10-22-13-8-6-12(7-9-13)15-18-19-17-21(15)20-16(24-17)14-5-4-11-23-14/h4-9,11,16,20H,2-3,10H2,1H3

InChI-Schlüssel

UJCRQMWCQMVEMO-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.